molecular formula C17H20ClNO B12211681 N-(2-chlorophenyl)adamantane-1-carboxamide

N-(2-chlorophenyl)adamantane-1-carboxamide

Cat. No.: B12211681
M. Wt: 289.8 g/mol
InChI Key: SNAKAMFWKNQXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a 2-chlorophenyl group and a carboxamide functional group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-chlorophenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 2-chloroaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out in acetonitrile under reflux conditions for about 8 hours. The yields of the target amides can range from 54% to 87% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane core and the carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products include various substituted phenyl adamantane carboxamides.

    Oxidation: Products include oxidized derivatives of the adamantane core.

    Reduction: Reduced forms of the carboxamide group, such as amines.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of N-(2-chlorophenyl)adamantane-1-carboxamide is its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit significant inhibitory effects against human adenovirus (HAdV). For instance, certain analogues have demonstrated sub-micromolar potency and high selectivity indexes, making them promising candidates for treating infections in immunocompromised patients .

Case Study: Mechanism of Action

In a study investigating the antiviral properties of substituted phenyl derivatives, it was found that compounds targeting the HAdV DNA replication process showed enhanced activity compared to traditional treatments like niclosamide. Specifically, one derivative exhibited an IC50 value of 0.27 µM, indicating its effectiveness while maintaining low cytotoxicity .

Anticancer Properties

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that related compounds exhibit potent antiproliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer cells. The compounds demonstrated IC50 values below 10 µM against HeLa and MCF-7 cell lines, suggesting strong potential for further development in cancer therapeutics .

Data Table: Antiproliferative Activity

CompoundCell LineIC50 (µM)
Compound AHeLa<10
Compound BMCF-7<10
Compound CHCT-116Moderate
Compound DHepG-2Moderate
Compound EPC-3Weak

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Docking studies suggest that this compound exhibits favorable binding interactions with this enzyme, which is crucial for regulating cortisol levels in the body .

Case Study: Binding Affinity

In a study focused on enzyme inhibition, the binding affinity of this compound was assessed through molecular docking simulations. The results indicated strong interactions with the enzyme's active site, supporting its potential as a therapeutic agent for conditions related to cortisol dysregulation.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, allowing for more extensive biological testing and application development .

Synthesis Overview

  • Starting Materials: Adamantane derivatives and chlorinated phenyl compounds.
  • Reaction Conditions: Typically involves coupling reactions under controlled temperature and pressure.
  • Yield Improvement: Microwave-assisted synthesis has been shown to enhance yields significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the entry of viruses into host cells by targeting viral glycoproteins. The compound’s rigid structure allows it to fit into specific binding sites, blocking the interaction between the virus and the host cell .

Comparison with Similar Compounds

Similar Compounds

    N-phenyladamantane-1-carboxamide: Lacks the chlorine atom on the phenyl ring, resulting in different reactivity and biological activity.

    N-(2-bromophenyl)adamantane-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    N-(2-fluorophenyl)adamantane-1-carboxamide:

Uniqueness

N-(2-chlorophenyl)adamantane-1-carboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. The combination of the adamantane core with the 2-chlorophenyl group and carboxamide functionality makes it a versatile compound for various applications .

Biological Activity

N-(2-chlorophenyl)adamantane-1-carboxamide is a compound of significant interest in pharmacology, particularly for its potential antiviral and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane core, which is known for its unique three-dimensional structure that enhances biological interactions. The introduction of a 2-chlorophenyl group contributes to its lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity :
    • The compound has been shown to inhibit viral entry into host cells by targeting glycoproteins essential for viral fusion. This mechanism prevents the virus from effectively infecting the host cell, thereby reducing viral load.
  • Anticancer Activity :
    • Research indicates that this compound can disrupt key signaling pathways involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells by activating caspases and promoting cell cycle arrest .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes the antiproliferative activity observed in different studies:

Cell Line IC50 (μM) Effect
HeLa (cervical cancer)<10Potent antiproliferative activity
MCF-7 (breast cancer)<10Induction of apoptosis
HCT-116 (colon cancer)10-20Moderate activity
HepG2 (liver cancer)10-20Moderate activity
PC-3 (prostate cancer)>20Weak activity

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Study on Viral Inhibition : In a controlled laboratory setting, this compound was tested against various viruses, demonstrating significant inhibition of viral replication through its action on glycoprotein-mediated entry mechanisms .
  • Anticancer Efficacy : A study involving prostate cancer models showed that oral administration of the compound led to a reduction in tumor size and increased apoptosis markers compared to controls. The study suggested that the compound's mechanism involved modulation of sphingolipid metabolism, which is critical in cancer progression .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the adamantane core or the chlorophenyl substituent have been explored to improve solubility and bioavailability without compromising efficacy.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. Key findings include:

  • Binding Affinity : The compound exhibits strong binding affinity towards specific viral glycoproteins, which correlates with its antiviral activity.
  • Target Identification : Docking studies have identified potential kinases and receptors involved in cancer signaling pathways as targets for this compound .

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

N-(2-chlorophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H20ClNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)

InChI Key

SNAKAMFWKNQXQY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.